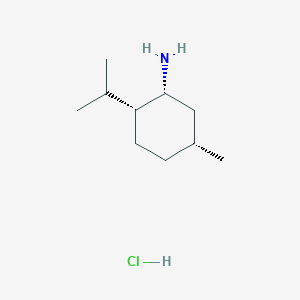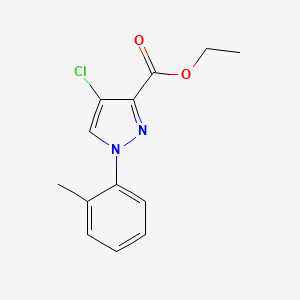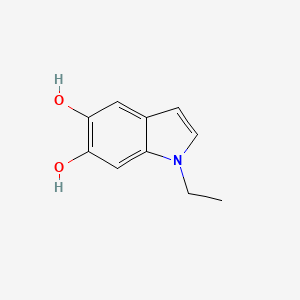![molecular formula C22H22O2 B12941036 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is a complex organic compound characterized by its multiple phenyl groups and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylboronic acid with 4-(2-hydroxyethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 2-[4-[4-[4-(2-carboxyethyl)phenyl]phenyl]phenyl]ethanol.
Reduction: Formation of 2-[4-[4-[4-(2-hydroxyethyl)cyclohexyl]cyclohexyl]cyclohexyl]ethanol.
Substitution: Formation of 2-[4-[4-[4-(2-chloroethyl)phenyl]phenyl]phenyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenethyl alcohol: Known for its antioxidant properties.
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol: Used in the synthesis of advanced materials.
Uniqueness
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is unique due to its multiple phenyl groups, which provide a high degree of structural complexity and potential for diverse chemical interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H22O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol |
InChI |
InChI=1S/C22H22O2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12,23-24H,13-16H2 |
InChI-Schlüssel |
PACXTLNKJPBSBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
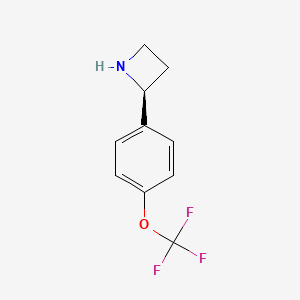

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)


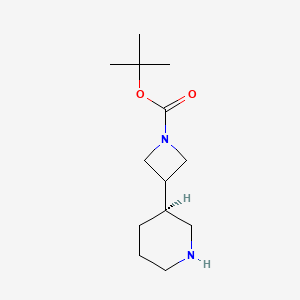

![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)
